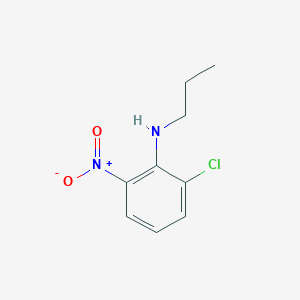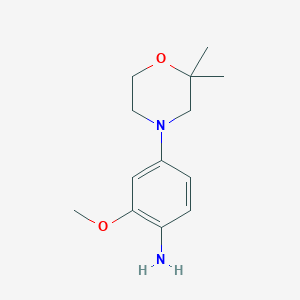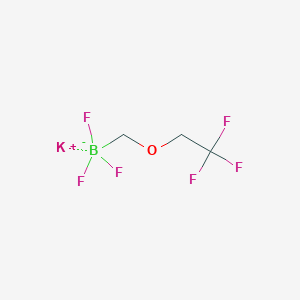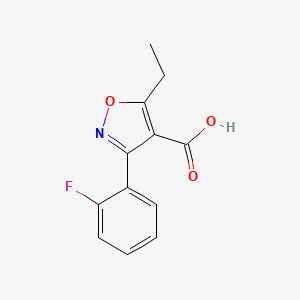
2-chloro-6-nitro-N-propylaniline
Vue d'ensemble
Description
2-chloro-6-nitro-N-propylaniline is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H11ClN2O2/c1-2-6-11-9-7(10)4-3-5-8(9)12(13)14/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom, a nitro group, and a propylaniline group. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Mécanisme D'action
2-Chloro-6-nitro-N-propylaniline is an aromatic amine that is metabolized by the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of several neurotransmitters, including serotonin and dopamine. When 2-chloro-6-nitro-N-propylanilineitro-N-propylaniline is metabolized by MAO, it is converted to a nitroso derivative, which is then further metabolized to an aldehyde. This aldehyde can then be further metabolized to a number of different compounds, including nitric oxide, nitric acid, and other nitrogen-containing compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase (MAO), resulting in increased levels of serotonin and dopamine in the brain. In addition, it has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-cancer and anti-tumor effects, as well as anti-diabetic and anti-hypertensive effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-nitro-N-propylaniline has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable in solution, making it suitable for use in a variety of experiments. However, it has a low solubility in water, making it difficult to work with in aqueous solutions. In addition, it is toxic in high doses and can cause skin irritation.
Orientations Futures
There are a number of potential future directions for research involving 2-chloro-6-nitro-N-propylanilineitro-N-propylaniline. One potential direction is to explore its potential as an anti-cancer agent. It has already been shown to have anti-tumor effects, and further research could elucidate its mechanisms of action and potential therapeutic applications. Another potential direction is to explore its potential as an anti-diabetic agent. It has already been shown to have anti-diabetic effects, and further research could elucidate its mechanisms of action and potential therapeutic applications. Finally, it could be explored as an anti-inflammatory agent, as it has already been shown to have anti-inflammatory effects. Further research could elucidate its mechanisms of action and potential therapeutic applications.
Applications De Recherche Scientifique
2-Chloro-6-nitro-N-propylaniline is used in a variety of research applications. It is used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of nitrobenzene and nitroanilines. In addition, it is used as a model compound in studies of drug metabolism and pharmacokinetics.
Safety and Hazards
The safety data sheet for 2-chloro-6-nitro-N-propylaniline indicates that it causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Propriétés
IUPAC Name |
2-chloro-6-nitro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-6-11-9-7(10)4-3-5-8(9)12(13)14/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQKOVNOIVAEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291426 | |
| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072928-95-0 | |
| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072928-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)



![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)



![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)



